molecular formula C20H26N2O4S B2738983 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954049-28-6

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2738983
CAS No.: 954049-28-6
M. Wt: 390.5
InChI Key: QVKLBNDSAGYIJX-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for studying drug interactions and developing therapeutic interventions.

Preparation Methods

The synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is used in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects and interactions with drug targets.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be compared with similar compounds such as:

    3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a fluorine atom instead of a hydrogen atom at the 3-position of the benzene ring, which can affect its reactivity and interactions.

    3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a chlorine atom at the 3-position, which can also influence its chemical properties and biological activity.

Biological Activity

4-Methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a sulfonamide moiety. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H22N2O3S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the morpholine ring may engage with hydrophobic pockets within proteins. These interactions can modulate enzyme activity and influence cellular pathways relevant to disease processes such as cancer.

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer activity. For instance, related compounds have shown the ability to inhibit tubulin polymerization and STAT3 phosphorylation, both of which are crucial for tumor growth and survival.

CompoundTargetIC50 (μM)Activity
DL14Tubulin0.83Inhibits polymerization
DL14STAT36.84Inhibits phosphorylation

These findings suggest that similar compounds could be developed as dual-target inhibitors for more effective cancer therapies .

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have also been evaluated for their antimicrobial activities. Some studies have demonstrated that certain sulfonamide compounds exhibit inhibitory effects against various bacterial strains, including E. coli and S. aureus, indicating potential applications in treating bacterial infections.

Case Studies

  • Antitumor Efficacy : A study involving a derivative similar to this compound reported strong inhibitory effects on lung (A549), breast (MDA-MB-231), and colon (HCT-116) cancer cell lines with IC50 values ranging from 1.35 μM to 3.04 μM .
  • Enzyme Inhibition : Research has shown that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression, leading to reduced tumor growth in xenograft models by over 80% .

Properties

IUPAC Name

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-25-18-8-10-19(11-9-18)27(23,24)21-12-5-13-22-14-15-26-20(16-22)17-6-3-2-4-7-17/h2-4,6-11,20-21H,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKLBNDSAGYIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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